Benzothiazepine analog 10

Description

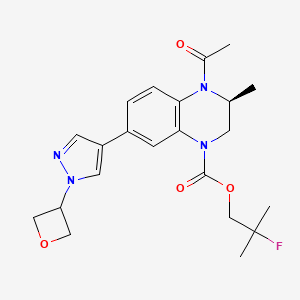

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H27FN4O4 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(2-fluoro-2-methylpropyl) (3S)-4-acetyl-3-methyl-7-[1-(oxetan-3-yl)pyrazol-4-yl]-2,3-dihydroquinoxaline-1-carboxylate |

InChI |

InChI=1S/C22H27FN4O4/c1-14-9-25(21(29)31-13-22(3,4)23)20-7-16(5-6-19(20)27(14)15(2)28)17-8-24-26(10-17)18-11-30-12-18/h5-8,10,14,18H,9,11-13H2,1-4H3/t14-/m0/s1 |

InChI Key |

HUMZKOSJUNGVKQ-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@H]1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4COC4)C(=O)OCC(C)(C)F |

Canonical SMILES |

CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4COC4)C(=O)OCC(C)(C)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzothiazepine Analog 10

Synthetic Pathways for Benzothiazepine (B8601423) Analog 10

The synthesis of benzothiazepine derivatives, including analog 10, is a well-documented area of medicinal chemistry, leveraging foundational reactions to construct the core heterocyclic structure. nih.govigi-global.com This class of compounds, characterized by a benzene (B151609) ring fused to a seven-membered thiazepine ring, has various isomers (e.g., 1,3-, 1,4-, 1,5-) depending on the placement of the sulfur and nitrogen heteroatoms. nih.govrsc.org

Established Synthetic Routes and Strategies

The predominant and most established route for synthesizing the 1,5-benzothiazepine (B1259763) core, which is relevant to many analogous structures, involves the condensation reaction between 2-aminothiophenols and α,β-unsaturated carbonyl compounds, such as chalcones. researchgate.netchemrevlett.com A more specific, multi-step strategy is employed for producing the benzo[b]indeno[1,2-e] nih.govresearchgate.netthiazepine scaffold of analog 10. scirp.org

This synthetic sequence begins with a Knoevenagel condensation. In this step, a substituted benzaldehyde (B42025) (in this case, 4-fluorobenzaldehyde) reacts with a 1,3-indanedione (5,6-dichloro-1,3-indanedione) to form a 2-benzylidene-1,3-indanedione intermediate. scirp.org This reaction is typically catalyzed by a base like piperidine (B6355638) in a solvent such as ethanol (B145695) under reflux. scirp.org

The second key step is the reaction of this intermediate with 2-aminothiophenol (B119425). scirp.org This transformation proceeds via a sequential mechanism involving an initial intermolecular thio-Michael addition, where the thiol group attacks the β-carbon of the α,β-unsaturated system. scirp.orgresearchgate.net This is followed by an intramolecular imine formation (cyclization) to yield the final benzothiazepine ring system. scirp.org This cyclocondensation is often performed in a solvent system like benzene and acetic acid at room temperature. scirp.org

Optimization of Synthetic Procedures

Significant research has been dedicated to optimizing the synthesis of benzothiazepines to improve yields, reduce reaction times, and enhance purity. nih.gov Key areas of optimization include the choice of catalyst, solvent, and energy source.

For the crucial cyclocondensation step, various catalysts and conditions have been explored. While some syntheses proceed without a catalyst or with simple acids like acetic acid, others employ Lewis acids like zinc acetate (B1210297), ceric ammonium (B1175870) nitrate (B79036) (CAN), or gallium triflate to enhance the reaction rate and yield. nih.govresearchgate.netresearchgate.net For instance, using a catalytic amount of zinc acetate in microwave-assisted synthesis has been shown to produce yields between 60-88% in just 2-3 minutes. nih.gov Similarly, using 10 mol% of CAN under ultrasonic irradiation in ethanol can achieve high yields in about 30-38 minutes. researchgate.netkoreascience.kr

Solvent selection also plays a critical role. Studies have compared various solvents to find the optimal medium for the reaction. mdpi.com Polyethylene glycol (PEG-400) has been identified as an effective and reusable solvent that can lead to excellent yields (over 95%) in under an hour when combined with mild heating. mdpi.comnih.gov The optimization of reaction temperature is another crucial factor, with studies indicating that temperatures around 60-65 °C can provide a good balance between reaction rate and product yield without significant side-product formation. researchgate.netmdpi.com

| Catalyst | Solvent | Energy Source | Typical Yield | Reference |

|---|---|---|---|---|

| Zinc Acetate | Solvent-free | Microwave | 60-88% | nih.gov |

| Ceric Ammonium Nitrate (CAN) | Ethanol | Ultrasonic | ~93% | koreascience.kr |

| Bleaching Earth Clay | PEG-400 | Conventional Heating (60-65°C) | >95% | mdpi.com |

| None (Catalyst-free) | Glycerol (B35011) | Conventional Heating | High | rsc.org |

Principles of Sustainable Synthesis in Benzothiazepine Analog 10 Production

Modern synthetic chemistry emphasizes sustainability, and the production of benzothiazepines is no exception. nih.gov "Green chemistry" approaches focus on using environmentally benign solvents, reducing energy consumption, and employing reusable catalysts. rsc.org

The use of biodegradable and renewable solvents like glycerol has been reported as a successful strategy for the clean and efficient synthesis of benzothiazepines. rsc.orgasianpubs.org Glycerol, a byproduct of biodiesel production, is non-flammable, has low toxicity, and can act as a promoting medium for the reaction, often eliminating the need for a catalyst. rsc.org Similarly, PEG-400 is considered a green solvent due to its low toxicity and reusability. mdpi.comnih.gov

Energy-efficient methods such as microwave irradiation and ultrasound have been widely adopted. chemrevlett.com Microwave-assisted synthesis significantly shortens reaction times from hours to minutes and often improves yields compared to conventional heating methods. nih.govresearchgate.net Ultrasonic irradiation is another green technique that accelerates the reaction, providing excellent yields and purity in a short time frame. nih.govresearchgate.net These methods reduce energy consumption and often allow for reactions to be conducted under milder conditions. nih.gov

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is fundamentally dependent on the preparation of its key precursors and the controlled transformation of intermediates. The primary precursors are a substituted 1,3-indanedione and a substituted aminothiophenol. scirp.org

The precursor 2-((4-fluorophenyl)methylene)-5,6-dichloro-1H-indene-1,3(2H)-dione is synthesized via the Knoevenagel condensation of 4-fluorobenzaldehyde (B137897) and 5,6-dichloro-1,3-indanedione. scirp.org The other crucial precursor is 2-aminothiophenol. scirp.org Variations in the substituents on either of these starting materials are a primary method for generating diverse analogs. scirp.orgacs.org

The key transformation in the final ring-forming step is the domino reaction that begins with the thia-Michael addition. researchgate.net The thiol (-SH) group of 2-aminothiophenol acts as a nucleophile, attacking the electron-deficient double bond of the benzylidene-indanedione intermediate. researchgate.netrsc.org This results in the formation of a thia-Michael adduct. rsc.org Following this addition, the amino (-NH2) group of the same molecule performs an intramolecular nucleophilic attack on the carbonyl group of the indanedione, which, after dehydration, results in the cyclized 1,4-benzothiazepine ring structure. scirp.orgrsc.org

Strategies for Analog Synthesis and Compound Library Generation

The benzothiazepine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for various biological targets. nih.govrsc.org Consequently, the generation of compound libraries through analog synthesis is a common strategy.

The most straightforward approach to creating a library of analogs related to this compound is to vary the starting materials. scirp.orgacs.org A wide array of substituted benzaldehydes and substituted 2-aminothiophenols are commercially available or can be readily synthesized. scirp.orgnih.gov By systematically changing the substituents on these precursors, chemists can generate a large library of compounds with diverse electronic and steric properties. scirp.orgacs.org For example, research has been conducted using precursors with different halogen, methoxy (B1213986), or nitro groups to explore their impact on biological activity. scirp.orgresearchgate.net

Molecular Targets and Mechanistic Elucidation of Benzothiazepine Analog 10

Identification and Characterization of Primary Molecular Targets

Bromodomain and Extra-Terminal Domain (BET) Proteins as Principal Targets

Benzothiazepine (B8601423) analog 10 has been identified as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. acs.org This family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histone tails. acs.orgmdpi.com This interaction is a key mechanism for localizing transcriptional machinery to specific gene loci, thereby regulating gene expression. acs.org

Small molecule inhibitors like benzothiazepine analog 10 block the critical function of BET proteins, leading to the attenuated expression of key oncogenes such as MYC, BCL-2, and NF-κB target genes, which can ultimately result in cancer cell death. acs.org The BET bromodomain represents a potential modality for targeting cancers dependent on such oncogenes. acs.org

The therapeutic potential of the 1,4-benzodiazepine (B1214927) scaffold, a core structure in some BET inhibitors, has drawn significant attention in the field of epigenetics. acs.orgnih.gov This has led to the discovery of potent small molecule inhibitors of the interaction between BET proteins and their acetylated histone substrates. acs.orgnih.gov

Epigenetic Regulatory Mechanisms Mediated by this compound

Recognition and Binding to Acetylated Histones and Chromatin

Bromodomains are protein modules that specifically recognize acetylated lysine residues, particularly on histone tails. acs.org This recognition is mediated by key hydrogen-bonding interactions. acs.org Small molecules that disrupt this interaction can modulate disease-relevant gene expression. acs.org

This compound and related compounds bind in the acetyl-lysine recognition site of BET bromodomains, making direct hydrogen-bonding interactions with key residues like Asn140. acs.org This binding displaces BET proteins from chromatin, thereby interfering with their function in transcriptional regulation. acs.orgnih.gov The ability of BET inhibitors to displace BRD4 from nuclear chromatin has been demonstrated in various cell lines. mdpi.com

The binding affinity of these inhibitors to different BET bromodomains can vary, leading to selectivity. For example, some triazolo-benzodiazepine analogs exhibit selectivity for the second BET bromodomain over the first. acs.orgnih.gov

Interaction with the Positive Transcription Elongation Factor b (P-TEFb) Complex

Mechanistically, the bromodomains of BET proteins, particularly BRD4, play a crucial role in linking chromatin to the Positive Transcription Elongation Factor b (P-TEFb) complex. acs.orgmdpi.com P-TEFb is a heterodimer composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (T1, T2a, or T2b). researchgate.netescholarship.org

The recruitment of P-TEFb to gene promoters is a critical step in the transition from transcription initiation to productive elongation. mdpi.comescholarship.org By inhibiting the binding of BET proteins to chromatin, this compound indirectly disrupts the recruitment and function of the P-TEFb complex at these sites. acs.org A significant portion of P-TEFb in the cell is sequestered in an inactive state within the 7SK snRNP complex. researchgate.net

Regulation of RNA Polymerase II Phosphorylation at the C-terminal Domain (CTD)

The P-TEFb complex, once recruited, phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAP II). acs.orgcolumbia.edu The CTD consists of multiple tandem repeats of the heptapeptide (B1575542) sequence YSPTSPS. columbia.edu

Phosphorylation of the CTD, particularly at the Serine-2 (Ser2) position, is a key signal for the release of paused RNAP II and the transition into productive transcript elongation. acs.orgcolumbia.eduvaia.com By interfering with the recruitment of P-TEFb, this compound attenuates the phosphorylation of the RNAP II CTD, thereby inhibiting transcription elongation of BET-dependent genes. acs.org This mechanism underlies the ability of BET inhibitors to suppress the expression of oncogenes like MYC. acs.org

Modulation of Transcriptional Elongation Processes

This compound, a potent and specific degrader of the Bromodomain-containing protein 9 (BRD9), exerts significant influence over the process of transcriptional elongation. medchemexpress.comguidetopharmacology.org BRD9 is a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating DNA accessibility and gene transcription. embopress.orgnih.gov The degradation of BRD9 by compounds like this compound has been shown to impact the phosphorylation status of RNA Polymerase II (RNAPII), a critical step in the transition from transcription initiation to productive elongation. aacrjournals.org

Specifically, the phosphorylation of the C-terminal domain (CTD) of RNAPII at Serine 2 (Ser2) is a hallmark of active transcriptional elongation. oncotarget.com Studies involving BRD9 degradation have demonstrated alterations in RNAPII phosphorylation, suggesting an interruption in the formation of a productive transcription initiation complex and a subsequent decrease in elongation. aacrjournals.org While much of the established mechanism for elongation control involves the related BRD4 protein recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex, BRD9's role is becoming increasingly appreciated. oncotarget.comnih.gov For instance, BRD9 interacts with the acetylated form of BRD4, and this interaction can influence the binding of other transcriptional regulators like GLTSCR1, which in turn regulates the elongation of target genes. aacrjournals.org The degradation of BRD9 can attenuate the interaction between GLTSCR1 and BRD4, thereby disrupting the transcriptional elongation process. aacrjournals.org

Influence on NF-kappa-B Pathway Activation

The influence of this compound on the NF-kappa-B (NF-κB) pathway is complex and appears to be context-dependent. The NF-κB pathway is a cornerstone of inflammatory responses. Research involving the genetic deletion of BRD9 in bone marrow-derived macrophages (BMDMs) revealed that the repressed genes were significantly enriched in the NF-κB signaling pathway. pnas.org This suggests that BRD9 is necessary for the full transcriptional activation of key inflammatory genes regulated by NF-κB, including Il6, Il1b, and Nfkbiz. pnas.org Pharmacological degradation of BRD9 in macrophages was shown to attenuate transcriptional changes induced by lipopolysaccharides (LPS), a potent activator of the NF-κB pathway. pnas.org

However, in other cellular contexts, the effect is less clear. One study in A549 cells showed that the loss of BRD9 did not affect TNF-α-induced NFKBIA mRNA levels, a direct target of the NF-κB pathway. ethz.ch Conversely, broader transcriptomic analyses have suggested that BRD9 may regulate genes involved in pathways controlled by NF-κB. nih.gov The related protein BRD4 is known to regulate NF-κB-dependent genes by directly binding to the acetylated RelA subunit. idrblab.net Given the interplay between bromodomain proteins, the degradation of BRD9 by this compound likely modulates NF-κB signaling indirectly by altering the chromatin landscape at NF-κB target genes or by affecting the function of associated protein complexes.

Role in p53/TP53-mediated Transcriptional Regulation

The tumor suppressor protein p53 (encoded by the TP53 gene) is a critical transcription factor that governs cellular responses to stress, including cell cycle arrest and apoptosis. nih.govnih.govmdpi.com The functional interplay between BRD9 and the p53 pathway is an emerging area of investigation. Analysis of gene expression data from melanoma cells treated with a BRD9/7 inhibitor suggested that the compound may exert its effects by regulating p53 signaling pathways. nih.gov

While direct regulation of p53 by BRD9 is still being elucidated, related bromodomain proteins are known to be involved. BRD4, for example, acts as a regulator of p53/TP53-mediated transcription. idrblab.net Following phosphorylation, BRD4 is recruited to the promoters of p53-specific target genes. idrblab.net Furthermore, other components of chromatin-modifying complexes that interact with BRD9 have links to p53. For instance, the enzyme LSD1, which is regulated by a complex involving BRD9, has been shown to inactivate p53 function through demethylation. researchgate.net Therefore, by degrading BRD9, this compound may indirectly influence p53-mediated transcriptional programs by altering the composition and activity of associated chromatin regulatory complexes.

Synergistic Action with JMJD6 in P-TEFb Recruitment

The recruitment of the Positive Transcription Elongation Factor b (P-TEFb) is a pivotal step in activating transcriptional elongation. nih.gov A key mechanism involves the bromodomain protein BRD4, which recruits P-TEFb to gene promoters and enhancers. oncotarget.comidrblab.net This process can be facilitated by Jumonji domain-containing 6 (JMJD6), a histone arginine demethylase. oncotarget.comnih.gov

JMJD6 and BRD4 collaborate to form a transcriptionally active P-TEFb complex by displacing its negative regulators, such as the 7SK snRNP complex. idrblab.netelifesciences.org Specifically, JMJD6 is proposed to cleave the MePCE protein, a core component of the inhibitory 7SK snRNP complex, thereby releasing P-TEFb. nih.govbiorxiv.org The extra-terminal (ET) domain of BRD4 interacts with JMJD6, facilitating this process. oncotarget.comresearchgate.net While this synergistic action is well-documented for BRD4, the direct involvement of BRD9 is less characterized. However, given that BRD9 is a component of the ncBAF complex and interacts with BRD4, it is plausible that the degradation of BRD9 by this compound could indirectly affect the efficiency of P-TEFb recruitment by altering the local chromatin environment or the stability of larger transcriptional complexes involving both BRD4 and JMJD6. aacrjournals.orgaacrjournals.org

Downstream Cellular and Molecular Consequences

Transcriptomic Alterations and Gene Expression Profiling

The degradation of BRD9 by this compound induces significant and specific alterations in the cellular transcriptome. System-wide gene expression analyses in various cell types have consistently demonstrated that the loss of BRD9 function leads to the differential expression of a distinct subset of genes.

In a study on A549 cells, treatment with the BRD9 degrader dBRD9-A prior to interferon stimulation led to the reduced induction of a specific subset of interferon-stimulated genes (ISGs). embopress.orgnih.gov Out of 333 genes upregulated by interferon, 29 showed significantly reduced expression following BRD9 degradation, including key antiviral genes. embopress.org

| Gene Category | Total Genes Identified | Genes Significantly Affected by dBRD9-A | Examples of Affected Genes |

|---|---|---|---|

| IFN-α2 Upregulated (ISGs) | 333 | 29 (Reduced Induction) | MX1, MX2, IFITM1, IFITM3, IDO1, BST2 |

| IFN-α2 Downregulated | 5 | - | - |

| dBRD9-A Alone (Downregulated) | 11 | 11 | - |

Similarly, in bone marrow-derived macrophages (BMDMs), genetic knockout of BRD9 resulted in the significant differential expression of hundreds of genes upon M1 polarization. pnas.org The repressed genes were notably enriched in inflammatory response pathways.

| Gene Regulation | Number of Genes | Enriched Pathways (for repressed genes) | Examples of Repressed Genes |

|---|---|---|---|

| Upregulated | 217 | - | - |

| Downregulated | 311 | Viral/IFN Responses, Cytokine Signaling, NF-κB Signaling | Il6, Il1b, Ccl4, Csf1, Nfkbiz, Ccl7, Nos2 |

In synovial sarcoma cells, degradation of BRD9 leads to the downregulation of an oncogenic transcriptional program driven by the SS18-SSX fusion protein. nih.gov These findings collectively highlight that BRD9 is required for maintaining the expression of specific gene sets integral to cell identity and response to stimuli, and its degradation via this compound can reverse oncogenic gene expression. nih.govbiorxiv.org

Impact on Global and Specific Protein Acetylation Dynamics

As a bromodomain-containing protein, BRD9 functions as a "reader" of histone and non-histone protein acetylation. embopress.orgresearchgate.net Its bromodomain specifically recognizes and binds to acetylated lysine residues, thereby tethering the ncBAF complex to specific chromatin locations to regulate gene expression. embopress.orgmdpi.com The BRD9 bromodomain has a high affinity for acetylated lysines and can also bind to butyrylated lysines. embopress.org

The degradation of BRD9 by this compound inherently impacts the cellular response to protein acetylation. By removing a primary reader of these epigenetic marks, the compound disrupts the downstream signaling cascade that would normally be initiated by histone acetylation at specific gene loci. For example, BRD9 recognizes H3K27ac, a well-established mark of active enhancers. oup.com Its removal would therefore uncouple the presence of this active mark from the recruitment of the ncBAF remodeling complex.

Furthermore, there is evidence of interplay between BRD9 and histone deacetylases (HDACs). Treatment with an HDAC inhibitor, which increases global acetylation, was shown to enhance the interaction between BRD9 and BRD4. aacrjournals.org This suggests that the cellular acetylation status dynamically regulates the formation of BRD9-containing protein complexes. Consequently, degrading BRD9 with this compound would alter the equilibrium of these interactions, impacting the broader landscape of chromatin-associated proteins and potentially leading to compensatory changes in global or specific protein acetylation patterns as the cell adapts to the loss of this key epigenetic reader.

Perturbations of Key Intracellular Signaling Pathways

The biological activity of this compound, a 7-chloro-substituted benzothiazepine, is intrinsically linked to its ability to modulate critical intracellular signaling pathways. While specific research on this exact analog's signaling effects is not extensively available, the broader class of 7-chloro-substituted benzothiazepines, particularly the well-studied compound CGP37157, provides significant insights into the likely mechanisms of action. The primary signaling pathway perturbed by these compounds is cellular calcium (Ca²⁺) homeostasis, a ubiquitous second messenger system governing a vast array of physiological processes.

The dysregulation of intracellular Ca²⁺ signaling is a hallmark of various pathological conditions, including neurodegenerative diseases and ischemic events. jneurosci.orgnih.gov Benzothiazepine derivatives, through their interaction with key molecular targets, can restore or beneficially alter these aberrant signaling cascades.

Modulation of Mitochondrial Ca²⁺ Exchange:

A principal target for 7-chloro-substituted benzothiazepines is the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX). jneurosci.orgnih.govscispace.com NCLX is the primary efflux pathway for Ca²⁺ from the mitochondrial matrix to the cytosol. nih.gov By inhibiting NCLX, these compounds can alter the delicate balance of mitochondrial and cytosolic Ca²⁺ concentrations. jneurosci.orgscispace.com

Under conditions of cellular stress, such as glutamate-induced excitotoxicity, excessive Ca²⁺ influx into the cytoplasm can lead to mitochondrial Ca²⁺ overload. This triggers a futile cycle of Ca²⁺ uptake and release, dissipating cellular energy reserves and promoting cell death pathways. nih.gov The inhibition of NCLX by compounds like CGP37157 mitigates the rate of mitochondrial Ca²⁺ efflux, which can slow down this damaging cycle. nih.gov In astrocytes, pharmacological blockade of NCLX with CGP37157 was shown to reduce mitochondrial Ca²⁺ extrusion, thereby increasing the net mitochondrial Ca²⁺ influx and altering cytosolic Ca²⁺ dynamics. jneurosci.org

Interaction with Voltage-Gated Calcium Channels (VGCCs):

In addition to their effects on mitochondria, some benzothiazepine analogs exhibit activity at plasmalemmal Ca²⁺ channels. nih.govscispace.com Studies on CGP37157 have revealed a dual mechanism of action, where it not only blocks NCLX but also inhibits L-type voltage-gated Ca²⁺ channels (VGCCs). nih.govscispace.com This blockade of Ca²⁺ entry from the extracellular space provides an additional layer of control over cytosolic Ca²⁺ levels, particularly in excitable cells like neurons. nih.gov

In SH-SY5Y neuroblastoma cells, a model for neuronal function, various benzothiazepine derivatives have demonstrated the ability to mitigate depolarization-stimulated elevations in cytosolic Ca²⁺. nih.gov This effect is crucial in preventing the Ca²⁺ overload that initiates neurotoxic cascades. nih.gov

Neuroprotective Signaling Outcomes:

The modulation of these Ca²⁺ signaling pathways culminates in significant neuroprotective effects. In various in vitro models of neuronal damage, including veratridine- and glutamate-induced toxicity, 7-chloro-substituted benzothiazepines have demonstrated protective capabilities. nih.gov For instance, CGP37157 protected bovine chromaffin cells against veratridine-induced cytotoxicity with a half-maximal effective concentration (EC₅₀) of 10 μM. nih.gov

The following tables summarize key research findings on the effects of representative 7-chloro-substituted benzothiazepines on cell viability and calcium signaling, illustrating the therapeutic potential of perturbing these pathways.

Table 1: Effect of Benzothiazepine Analogs on Cell Viability in Neurotoxicity Models

| Compound | Cell Type | Toxic Stimulus | Concentration | Observed Effect on Cell Viability | Reference |

|---|---|---|---|---|---|

| CGP37157 | Bovine Chromaffin Cells | Veratridine (30 μM) | 10 μM | EC₅₀ for protection against cytotoxicity | nih.gov |

| CGP37157 | Hippocampal Slices | Glutamate | 30 μM | Near full protection from glutamate-induced loss of viability | nih.gov |

| ITH12505 | Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 30 μM | 47% maximal protection | nih.gov |

Table 2: Impact of Benzothiazepine Analogs on Intracellular Ca²⁺ Signaling

| Compound | Cell Type | Experimental Condition | Concentration | Observed Effect on Ca²⁺ Signaling | Reference |

|---|---|---|---|---|---|

| CGP37157 | Astrocytes | ATP-stimulated | 20 μM | Reduced mitochondrial Ca²⁺ extrusion, increased net mitochondrial Ca²⁺ influx | jneurosci.org |

| CGP37157 | Cortical Neurons | Basal conditions | 10-20 μM | Inhibition of mitochondrial Na⁺/Ca²⁺ exchange | scispace.com |

| Various Analogs | SH-SY5Y Cells | Depolarization-stimulated | 10 μM | Mitigated elevation of cytosolic Ca²⁺ by about 50% | nih.gov |

It is important to note that while the 7-chloro substitution is a common feature, other structural modifications can fine-tune the activity and selectivity of these compounds. For example, the isosteric replacement of a chlorine atom with a methyl group in an analog of CGP37157 resulted in a compound with a potentially improved neuroprotective profile. nih.gov The collective evidence strongly suggests that the therapeutic potential of this compound and related compounds is derived from their ability to strategically perturb key nodes within the complex network of intracellular calcium signaling.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Benzothiazepine Analog 10

Delineation of Essential Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the benzothiazepine (B8601423) class, the core seven-membered heterocyclic ring fused to a benzene (B151609) ring is a foundational pharmacophoric element. sciforschenonline.orgnih.gov

Detailed studies on specific analogs, such as the chalcone-based 1,5-benzothiazepine (B1259763) derivative MA10, have allowed for a more precise delineation of its pharmacophoric features. For its activity against viral neuraminidase, the essential pharmacophores were identified as:

An aromatic ring cbs.dk

A hydrophobic group cbs.dk

A hydrogen bond acceptor cbs.dk

A hydrogen bond donor cbs.dk

The spatial arrangement and distances between these features are critical for effective binding to the biological target. cbs.dk For instance, in the context of H1N1 neuraminidase inhibition, these pharmacophores are considered vital for the interaction with the enzyme and, consequently, for the compound's biological effect. cbs.dk

Influence of Structural Modifications on Target Binding Affinity and Selectivity

The affinity and selectivity of benzothiazepine analogs can be significantly altered by modifying the substituents on the core structure. A study on a series of 2,3-dihydro-1,5-benzothiazepine derivatives as tyrosinase inhibitors illustrates this principle clearly. The inhibitory activity, measured by IC₅₀ values, varied widely based on the nature and position of substituents on the phenyl rings. nih.govacs.org

For example, introducing methoxy (B1213986) (–OCH₃) groups at the meta and para positions of one phenyl ring, combined with a methyl (–CH₃) group on another, resulted in a 14-fold increase in inhibitory activity compared to the standard, kojic acid. nih.govacs.org The data from this study highlights key SAR insights:

Electron-donating groups: The presence and position of electron-donating groups like methoxy can drastically enhance binding affinity. nih.gov

Halogen substitution: In other series, chloro-substituted benzothiazepine derivatives have shown the highest activity, suggesting that electronegative groups can play a key role in potency. mdpi.com

Linker Modification: In the rational design of benzothiazepin-based growth hormone secretagogues, modifying the linker between the core scaffold and a phenylalanine moiety by a single atom led to a tenfold increase in activity, demonstrating the importance of optimal spatial orientation.

The following interactive table details the SAR for a series of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) analogs tested as tyrosinase inhibitors. nih.govacs.org

| Compound | Substituent (Ring B) | Substituent (Ring C) | IC₅₀ (μM) |

| 1 | 4-OH | 4-CH₃ | 15.35 |

| 2 | 3,4-di-OCH₃ | 4-CH₃ | 1.21 |

| 3 | 4-OH, 3-OCH₃ | 4-CH₃ | 10.42 |

| 4 | 4-N(CH₃)₂ | 4-CH₃ | 13.24 |

| 6 | 4-Cl | 4-CH₃ | 12.27 |

| 13 | 2,4-di-Cl | 4-CH₃ | 1.34 |

| Kojic Acid (Standard) | - | - | 16.69 |

Correlation Between Chemical Structure and Epigenetic Modulatory Capacity

Epigenetic mechanisms, such as DNA methylation and histone modification, regulate gene expression without altering the DNA sequence and are implicated in numerous diseases. nih.govfrontiersin.org While direct studies on a specific "Benzothiazepine analog 10" are limited, recent research has identified the broader 1,5-benzothiazepine scaffold as a promising framework for developing epigenetic modulators, particularly histone deacetylase (HDAC) inhibitors. nih.govcbs.dk

HDAC enzymes are critical epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. researchgate.netrgdscience.com A recently developed series of HDAC inhibitors incorporating a 2-substituted 1,5-benzothiazepine scaffold demonstrated potent activity. nih.govcbs.dk

Key Findings:

Compounds bearing a sulphone moiety on the benzothiazepine scaffold were particularly effective, with IC₅₀ values in the nanomolar range against several HDAC isoforms. cbs.dk

These analogs induced cytotoxic effects in cancer cell lines (U937 and HCT116) and arrested the cell cycle in the G2/M phase. cbs.dk

Western blot analysis confirmed their mechanism of action through the modulation of histone acetylation markers (H3K9/14), acetyl-tubulin, and the apoptosis indicator p21. cbs.dk

These findings establish a clear correlation between the benzothiazepine chemical structure and its capacity for epigenetic modulation, highlighting its potential for the development of novel epidrugs. nih.gov

Rational Design Principles for Enhanced Potency and Target Specificity

Rational drug design leverages structural information of the target and ligand to guide the development of more potent and selective compounds. These principles are actively applied to benzothiazepine and related scaffolds.

Fragment-Based Drug Discovery (FBDD) is a method that starts by identifying small, low-affinity chemical fragments that bind to a biological target. These fragments are then optimized and grown or linked together to produce a high-affinity lead. This approach is particularly useful for complex targets.

For benzothiazepine scaffolds, FBDD can be applied by:

Identifying small fragments that bind to key pockets of a target protein.

Using the benzothiazepine core as a central scaffold to link these fragments.

Systematically building out substituents from the core to improve binding affinity and physicochemical properties.

This approach allows for a more efficient exploration of chemical space and can lead to leads with better drug-like properties compared to traditional high-throughput screening.

Structure-guided design relies on high-resolution structural information of the target-ligand complex, typically obtained from X-ray crystallography or cryo-electron microscopy. This information allows for the precise design of modifications to improve binding. For scaffolds like benzodiazepines, which are structurally related to benzothiazepines, this has been used to develop highly selective inhibitors. wikipedia.org

A key strategy is the "bump-and-hole" approach, where a "hole" is created in the target protein's binding site via mutation, and a corresponding "bump" is added to the inhibitor. wikipedia.org This ensures the modified inhibitor binds potently to the engineered mutant protein but not to the wild-type, achieving high selectivity. Such methodologies, guided by molecular docking and dynamic simulations, are instrumental in optimizing benzothiazepine analogs for enhanced potency and specificity against their intended targets. cbs.dk

Application of Fragment-Based Drug Discovery Approaches to Benzothiazepine Analog Scaffolds

Analysis of Ligand Efficiency and Lipophilic Efficiency Metrics

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics are used to relate a compound's potency to its size and lipophilicity, providing a more balanced assessment of its drug-like potential. sciforschenonline.org

Ligand Efficiency (LE): This metric measures the binding energy per heavy (non-hydrogen) atom. It helps identify compounds that achieve high potency with minimal size.

Formula: LE = -ΔG / N = (1.37 * pIC₅₀) / HAC

(Where ΔG is the binding free energy, N or HAC is the heavy atom count, and pIC₅₀ is the negative logarithm of the IC₅₀ value). An LE value ≥ 0.3 is often considered favorable.

Lipophilic Efficiency (LipE) or Ligand Lipophilicity Efficiency (LLE): This metric relates a compound's potency to its lipophilicity (logP or logD). It is a valuable tool for avoiding "molecular obesity" and ensuring that potency gains are not achieved at the cost of excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.org

Formula: LipE = pIC₅₀ - logP

A higher LipE value is desirable, with values >6 often associated with quality drug candidates.

The following table provides an illustrative analysis of these metrics for the most potent tyrosinase inhibitors from section 4.2.

| Compound | IC₅₀ (μM) | pIC₅₀ | Est. cLogP | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| 2 | 1.21 | 5.92 | 5.2 | 29 | 0.28 | 0.72 |

| 13 | 1.34 | 5.87 | 5.7 | 28 | 0.29 | 0.17 |

This analysis shows that while the compounds are potent, their efficiency metrics suggest room for optimization. For example, subsequent design efforts would aim to increase pIC₅₀ while decreasing cLogP to improve the Lipophilic Efficiency, thereby increasing the likelihood of developing a successful drug candidate.

Computational and Structural Biology Investigations of Benzothiazepine Analog 10

Molecular Docking and Dynamics Simulation Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target protein. These studies have been instrumental in understanding the therapeutic potential of Benzothiazepine (B8601423) analog 10.

Molecular docking studies have been performed to predict the binding conformation of Benzothiazepine analog 10 within the active site of its biological targets. For instance, in a study investigating potential inhibitors of the dengue virus NS2B/NS3 serine protease, this compound demonstrated a significant binding affinity. researchgate.net The docking results revealed a low binding free energy, indicating a favorable interaction with the enzyme's allosteric site. researchgate.net

Similarly, in studies targeting the H1N1 neuraminidase, this compound (referred to as MA10) was identified as a promising inhibitor. researchgate.net The docking analysis showed that the analog binds effectively within the enzyme's active site. researchgate.net These docking studies provide a static yet crucial snapshot of the initial binding event, highlighting the key interactions that anchor the ligand to the protein.

To understand the dynamic nature of the ligand-protein interaction, molecular dynamics (MD) simulations are employed. These simulations provide insights into the conformational changes of both the ligand and the protein over time, offering a more realistic representation of the biological microenvironment.

For this compound, MD simulations have been conducted to assess the stability of the predicted binding pose. researchgate.net In the context of the dengue virus serine protease, the hydrogen bonding observed in the initial docking was maintained throughout the simulation, indicating a stable interaction. researchgate.net Similarly, MD simulations for this compound (MA10) with H1N1 neuraminidase confirmed the stability of the ligand within the binding pocket. researchgate.net The consistent interactions throughout the simulation underscore the robustness of the binding mode predicted by molecular docking.

Elucidation of Ligand-Target Binding Modes

Protein-Ligand Interaction Analysis

A detailed analysis of the interactions between this compound and its target proteins is crucial for understanding its inhibitory mechanism and for guiding future drug design efforts.

Through molecular docking and MD simulations, specific amino acid residues critical for the binding of this compound have been identified. In its interaction with the dengue virus NS2B/NS3 serine protease, this compound was found to interact with the amino acid residue Lys74, which is located in an allosteric site of the enzyme. researchgate.net

In the case of H1N1 neuraminidase, this compound (MA10) was observed to form a key interaction with the amino acid residue Leu127 within the binding pocket. researchgate.net The identification of these critical residues provides valuable targets for site-directed mutagenesis studies to validate their importance in ligand binding and enzyme inhibition.

| Target Protein | Critical Amino Acid Residue(s) | Reference |

| Dengue Virus NS2B/NS3 Serine Protease | Lys74 | researchgate.net |

| H1N1 Neuraminidase | Leu127 | researchgate.net |

The binding of this compound to its target proteins is stabilized by a network of non-covalent interactions. Hydrogen bonds play a pivotal role in the specificity and affinity of this binding.

In the complex with the dengue virus serine protease, a persistent hydrogen bond between this compound and Lys74 was observed throughout the molecular dynamics simulation. researchgate.net For the H1N1 neuraminidase, a hydrogen bond was identified between the analog (MA10) and Leu127, with a measured distance of 2.9 Å. researchgate.net These hydrogen bonds are crucial for anchoring the ligand in the correct orientation within the binding site.

| Interaction Type | Interacting Residue | Distance (Å) | Target Protein | Reference |

| Hydrogen Bond | Lys74 | Not Specified | Dengue Virus NS2B/NS3 Serine Protease | researchgate.net |

| Hydrogen Bond | Leu127 | 2.9 | H1N1 Neuraminidase | researchgate.net |

Identification of Critical Amino Acid Residues in Binding Pockets

X-ray Crystallography and Cryo-Electron Microscopy Studies of this compound-Target Complexes

While computational methods provide valuable predictive models, experimental structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are essential for obtaining high-resolution, definitive structures of ligand-protein complexes.

As of the current literature available, there are no specific X-ray crystallography or cryo-EM structures reported for a complex of this compound with its target proteins. iucr.orgnih.govnih.govresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org The characterization of benzothiazepine derivatives has been carried out using various spectroscopic methods and, in some cases, single-crystal X-ray diffraction of the compounds themselves to confirm their synthesis and structure. iucr.orgresearchgate.netresearchgate.netnih.gov

The availability of a high-resolution crystal or cryo-EM structure of a this compound-target complex would be invaluable. It would provide experimental validation of the binding modes predicted by computational studies and offer a precise blueprint for the rational design of next-generation inhibitors with improved potency and selectivity.

High-Resolution Structural Insights into Bromodomain Recognition

High-resolution structural studies, primarily using X-ray crystallography, have been instrumental in elucidating the binding modes of various ligands to bromodomains. While a specific co-crystal structure for this compound is not publicly available, analysis of related benzodiazepine (B76468) and benzotriazepine derivatives in complex with bromodomains offers significant insights into the probable recognition mechanism. nih.govuni-muenchen.de

Bromodomains are characterized by a conserved left-handed four-helix bundle (αZ, αA, αB, αC) that creates a deep, hydrophobic acetyl-lysine binding pocket. oncotarget.com The interaction of inhibitors with this pocket is crucial for their activity. For instance, studies on benzodiazepine derivatives have highlighted the importance of a 1-methyl triazolo ring system for high-affinity binding to BET (Bromodomain and Extra-Terminal) family bromodomains. nih.gov This moiety effectively mimics the acetyl-lysine group of the natural substrate.

Key interactions typically involve hydrogen bonds with a conserved asparagine residue (Asn140 in BRD4) and a network of water molecules within the binding pocket. oncotarget.comacs.org The lipophilic phenyl ring of the ligand often engages in hydrophobic interactions with residues lining the pocket. The specific substituents on the benzothiazepine scaffold of analog 10 would dictate its precise orientation and interactions within the bromodomain binding site, influencing its potency and selectivity.

Examination of Conformational Changes Induced by Ligand Binding

The binding of a ligand to a protein is often accompanied by conformational changes in both the ligand and the protein, a phenomenon known as "induced fit." While specific studies detailing the conformational changes induced by this compound are limited, general observations from other bromodomain inhibitors can be considered.

Virtual Screening and De Novo Ligand Design Methodologies

Computational techniques such as virtual screening and de novo ligand design are powerful tools in the discovery of novel drug candidates. researchgate.netresearchgate.net While there is no specific report on the use of these methods for the discovery of this compound, these approaches are widely employed in the identification of bromodomain inhibitors. researchgate.netresearchgate.net

Virtual screening involves the computational screening of large libraries of compounds to identify molecules that are likely to bind to a target protein. researchgate.net This can be done using either ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which use the three-dimensional structure of the protein to dock and score potential ligands. nih.gov

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for the target. oncotarget.comresearchgate.net These methods often start with a scaffold or a fragment and build upon it to create new molecules with desired properties. Both virtual screening and de novo design have been successfully applied to identify novel chemotypes for bromodomain inhibition, highlighting their potential in the development of benzothiazepine-based inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazepine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org This method is valuable for understanding the key structural features that influence activity and for predicting the activity of new, unsynthesized analogs.

A 3D-QSAR study was conducted on a series of benzothiazepine derivatives, including a compound designated as compound 10 , for their inhibitory activity against mitochondrial sodium-calcium exchange (mNCE). nih.gov This study provides valuable insights into the structure-activity landscape of this class of compounds. The analysis utilized Comparative Molecular Field Analysis (CoMFA) to correlate the steric and electrostatic properties of the molecules with their biological activity, expressed as pIC50.

The developed QSAR model demonstrated good statistical significance, with a cross-validated q² of 0.711 and a conventional r² of 0.970, indicating its predictive power. nih.gov The analysis of the CoMFA contour maps revealed the importance of specific structural features for activity. For instance, the model highlighted the favorable contribution of electron-rich groups at certain positions of the benzothiazepine scaffold. nih.gov

The table below summarizes the biological activity data for a selection of benzothiazepine analogs from the aforementioned study, including compound 10 .

| Compound | R1/R | R2, R3, X | IC50 (µM) | pIC50 (M) |

| 10 | NO2 at C-7 | H, H, S | - | 4.70 |

| 11 | OCH3 at C-7 | H, H, S | - | 4.69 |

| 12 | H | CH3 at C'-2, H, S | - | 4.60 |

| 28 | H | OCH3 at C'-2, H, S | 0.4 | 6.40 |

| 29 | H | H, H, S | 20 | 4.70 |

Data sourced from a 3D-QSAR study on benzothiazepine derivatives. nih.gov The specific IC50 value for compound 10 was not provided in the source material.

The insights gained from such QSAR models are invaluable for guiding the design and optimization of new benzothiazepine analogs with enhanced potency and selectivity as bromodomain inhibitors.

Preclinical Pharmacological and Biological Efficacy Assessments of Benzothiazepine Analog 10

In Vitro Efficacy Evaluation

Initial preclinical assessments of Benzothiazepine (B8601423) analog 10 were conducted in vitro to establish a foundational understanding of its cellular and molecular mechanisms.

To identify the molecular targets of Benzothiazepine analog 10, a series of cell-based assays and in silico screening methods were employed. nih.govdntb.gov.ua Computational predictions suggested that this class of benzothiazepine analogs could potentially inhibit various kinase proteins, including human adenosine (B11128) kinase, glycogen (B147801) synthase kinase-3β (GSK-3β), and human mitogen-activated protein kinase 1 (MAPK1). nih.govdntb.gov.uamdpi.com These kinases are known to be crucial in the progression of several diseases, including cancer. mdpi.com

Further enzymatic assays were conducted to validate these predictions. In a preliminary screening, this compound demonstrated significant inhibitory activity against GSK-3β, with over 60% inhibition observed at a 50 µM concentration. mdpi.com This level of inhibition suggests a direct engagement with the GSK-3β pathway. Docking studies provided additional insights, revealing that the compound likely forms strong interactions with the binding site residues of these kinases. mdpi.com Specifically, for MAPK1, this compound exhibited inhibitory constants (Ki) in the micromolar range, indicating a notable binding affinity. mdpi.com

In some cancer cell lines, such as colon and breast cancer, certain benzothiazepine derivatives have shown inhibitory action against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov For instance, a related analog demonstrated up to 64.5% inhibition of EGFR tyrosine kinase, suggesting that this pathway may also be a relevant target for this compound. nih.gov

The antiproliferative properties of this compound were evaluated against a panel of human cancer cell lines using the MTT assay. nih.govnih.gov The compound has shown considerable cytotoxic activity across various cancer types, including liver, prostate, colon, and breast cancer. nih.govnih.gov

In a study involving liver cancer cell lines (Hep G-2), this compound exhibited potent cytotoxic activity, with an IC50 value of 3.29 µM, which was more potent than the standard drug, Methotrexate (IC50 of 4.68 µM). nih.govdntb.gov.uaresearchgate.net Against prostate cancer cell lines (DU-145), the IC50 values were in the range of 15.42 µM to 41.34 µM. nih.govdntb.gov.uaresearchgate.net Other analogs have shown IC50 values as low as 1.48 µM for HeLa cells and 1.47 µM for MCF-7 breast cancer cells. researchgate.net

It was noted that the presence of halogenated phenyl substitutions on the benzothiazepine scaffold significantly enhanced the biological activity. nih.govdntb.gov.uaresearchgate.net Importantly, the compound was found to be relatively non-toxic to normal human embryonic liver cell lines (L02) at concentrations up to 100 µM, indicating a degree of selectivity for cancer cells. nih.gov

The mechanism of cell death induced by this compound was investigated through apoptosis studies. Flow cytometry analysis has shown that related compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis. biorxiv.org This is often associated with the inhibition of microtubule assembly, alteration of mitochondrial membrane potential, and increased levels of caspase-9. biorxiv.org

Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Standard Drug (IC50, µM) |

|---|---|---|---|

| Hep G-2 | Liver Cancer | 3.29 ± 0.15 nih.govdntb.gov.uaresearchgate.net | Methotrexate (4.68 ± 0.17) nih.govdntb.gov.uaresearchgate.net |

| DU-145 | Prostate Cancer | 15.42 ± 0.16 nih.govdntb.gov.uaresearchgate.net | Methotrexate (21.96 ± 0.15) nih.govdntb.gov.uaresearchgate.net |

| HT-29 | Colon Cancer | 1.52 researchgate.net | Colchicine (N/A) |

| MCF-7 | Breast Cancer | 1.47 researchgate.net | Colchicine (N/A) |

To explore the potential for combination therapies, synergy studies were conducted with this compound and existing chemotherapeutic agents. In one such study, a related analog was combined with Methotrexate to treat HeLa and HEPG2 cancer cell lines. researchgate.net The combination was found to be highly active, with IC50 values of 0.046 µM and 0.057 µM, respectively, which were lower than for either agent alone. researchgate.net This synergistic effect was supported by an enhanced apoptotic pathway. researchgate.net

Other studies have explored combinations with drugs like nocodazole (B1683961) and doxorubicin. biorxiv.org These experiments revealed that at lower concentrations and shorter incubation times, the combination had a synergistic effect, while at higher concentrations or longer durations, the effect could become antagonistic. biorxiv.org These findings suggest that a carefully optimized dosing schedule is crucial for the successful clinical application of such combination therapies.

Assessment of Antiproliferative and Apoptotic Effects in Preclinical Disease Models (e.g., cancer cell lines)

In Vivo Efficacy Studies in Animal Models

Following the promising in vitro results, the efficacy of this compound was assessed in preclinical animal models to evaluate its therapeutic potential in a more complex biological system.

Pharmacodynamic (PD) biomarkers are essential for determining the biological effects of a drug on its target and for optimizing dosing schedules. csmres.co.ukbiognosys.comveedalifesciences.com For a compound like this compound, which targets kinase pathways, relevant PD biomarkers could include the phosphorylation status of its target kinases (e.g., GSK-3β, MAPK) or downstream signaling proteins. mdpi.com

While specific in vivo PD biomarker data for this compound is not yet available in published literature, the general approach would involve collecting tumor and surrogate tissue samples from treated animals to measure changes in these markers. csmres.co.uk This helps to establish a relationship between the drug's dose, its effect on the molecular target, and the resulting biological response. biognosys.comveedalifesciences.com Such studies are critical for confirming target engagement in vivo and for guiding the selection of lead compounds for further development. biognosys.com

Genetically engineered mouse models (GEMMs) that more accurately recapitulate human cancers are increasingly used for preclinical testing. csmres.co.ukaacrjournals.orgembopress.orgnih.gov These models allow for the study of tumor development in an immune-proficient microenvironment, providing valuable insights into the interaction between the therapeutic agent and the host immune system. embopress.orgnih.gov

While specific studies of this compound in GEMMs have not been detailed in the available literature, this would be a logical next step in its preclinical development. aacrjournals.orgnih.gov Testing in GEMMs would provide a more rigorous assessment of its anti-tumor efficacy, its effects on the tumor microenvironment, and its potential for combination with immunotherapies. embopress.orgnih.gov The use of such advanced models is crucial for improving the correlation between preclinical findings and clinical outcomes. csmres.co.uk

Impact on Tumor Growth and Metastasis in Xenograft Models

This compound, also identified as CPI-0610, has demonstrated significant anti-tumor activity in preclinical xenograft models. acs.org In a well-documented study utilizing a mouse xenograft model with MV-4-11 acute myeloid leukemia cells, the compound's ability to suppress tumor growth was thoroughly evaluated. acs.org

Prolonged oral administration of this compound resulted in a substantial and dose-dependent inhibition of tumor growth over a 28-day period. acs.org The study reported tumor growth inhibition of 41% at a once-daily dosage, which increased to 80% with twice-daily administration. A higher once-daily dose also achieved a significant 74% tumor growth inhibition. acs.org Notably, this marked anti-tumor efficacy was achieved without any significant loss in the body weight of the animal models, suggesting a favorable tolerability profile at effective doses. acs.org

The in vivo efficacy of this compound is directly linked to its ability to suppress the expression of MYC, a critical oncogene. acs.org Pharmacodynamic assessments in the MV-4-11 xenograft model revealed that the compound effectively reduced MYC mRNA levels in the tumor tissue. acs.org This molecular effect underscores the mechanism by which this compound exerts its anti-neoplastic activity in vivo. acs.org

While the primary focus of the reported study was on tumor growth inhibition, the impact on metastasis was not explicitly detailed. However, the potent effect on the primary tumor suggests a potential to limit metastatic dissemination, a crucial aspect for further investigation.

Interactive Data Table: In Vivo Antitumor Activity of this compound in MV-4-11 Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |

| Control | Vehicle | 0 |

| Analog 10 | 30 mg/kg once daily | 41 |

| Analog 10 | 30 mg/kg twice daily | 80 |

| Analog 10 | 60 mg/kg once daily | 74 |

| Data derived from a 28-day study in a mouse xenograft model of acute myeloid leukemia (MV-4-11). acs.org |

Investigation of Resistance Mechanisms to BET Inhibition and Strategies for Overcoming Them

Characterization of Emergent Resistance in Preclinical Models

While specific studies on resistance to this compound are not extensively published, research into the broader class of Bromodomain and Extra-Terminal (BET) inhibitors has identified several potential mechanisms of resistance. researchgate.netjacobiopharma.commdpi.com Notably, resistance to BET inhibitors has not typically been associated with mutations in the drug's direct targets, the BRD2, BRD3, and BRD4 proteins. researchgate.net

Preclinical models of acute myeloid leukemia (AML) resistant to the BET inhibitor JQ1 have demonstrated an upregulation of autophagy-related proteins, suggesting that this cellular process may serve as a survival mechanism. researchgate.net Specifically, the activation of the AMPK-ULK1 pathway has been implicated in JQ1-induced autophagy in resistant cells. researchgate.net Furthermore, in some cancer cell lines, the upregulation of anti-apoptotic proteins like BCL2 has been observed in cells with resistance to BET inhibitors. biocytogen.com Another identified mechanism of resistance in AML involves the activation of the WNT signaling pathway. mdpi.com

These findings from studies on other BET inhibitors highlight potential pathways that could contribute to acquired resistance to this compound and warrant further investigation in relevant preclinical models.

Development of Combinatorial Therapeutic Approaches to Mitigate Resistance

To counteract or prevent the emergence of resistance to BET inhibitors, several combinatorial therapeutic strategies are being explored preclinically. jacobiopharma.combiorxiv.org A prominent approach involves the combination of BET inhibitors with inhibitors of anti-apoptotic proteins. For instance, the BCL-2 inhibitor venetoclax (B612062) has shown synergistic effects with BET inhibitors in preclinical models of various hematological malignancies, including those with high BCL-2 expression which can mediate resistance. biorxiv.orgnih.gov This combination can effectively induce apoptosis in cancer cells that might otherwise be resistant to BET inhibitor monotherapy. biorxiv.org

Another strategy involves targeting pathways that are activated upon BET inhibition. For example, since the PI3K/mTOR pathway can be a downstream effector, combining BET inhibitors with PI3K inhibitors has proven effective in overcoming both primary and acquired resistance in various cancer types. jacobiopharma.com Similarly, for resistance mechanisms involving autophagy, the use of autophagy inhibitors in combination with BET inhibitors has been shown to sensitize resistant cells and promote apoptosis. researchgate.net The combination of BET inhibitors with proteasome inhibitors, such as bortezomib, has also demonstrated synergistic effects, potentially by inhibiting NF-κB signaling and affecting the phosphorylation of Bcl-2. researchgate.net These combinatorial approaches represent promising avenues to enhance the efficacy and durability of response to BET inhibitors like this compound.

Target Validation Studies in Physiologically Relevant Biological Systems

The therapeutic potential of inhibiting the BET family of proteins has been extensively validated in numerous preclinical studies, providing a strong rationale for the development of inhibitors like this compound. jacobiopharma.comtandfonline.com The BET family, particularly BRD4, plays a crucial role in regulating the transcription of key oncogenes, most notably MYC. jacobiopharma.comtandfonline.com The dependence of many cancers, especially hematological malignancies, on the continuous high-level expression of MYC makes it a prime therapeutic target. tandfonline.com

Studies have shown that BET inhibitors displace BRD4 from chromatin, leading to the transcriptional repression of MYC and other critical genes involved in cell proliferation and survival. jacobiopharma.combiocytogen.com This mechanism has been demonstrated to induce cell cycle arrest, senescence, and apoptosis in a wide range of cancer cell lines and in vivo models. biocytogen.com The significant anti-tumor activity of this compound in the MV-4-11 xenograft model, coupled with the observed downregulation of MYC, serves as a direct validation of its on-target activity in a physiologically relevant setting. acs.org

Furthermore, the broad anti-proliferative effects of BET inhibitors across various cancer types in preclinical models, including solid tumors and hematological malignancies, further solidifies the BET family as a validated and therapeutically relevant target in oncology. jacobiopharma.comoncotarget.com The progression of this compound (CPI-0610) into human clinical trials for hematological malignancies provides the ultimate validation of its preclinical target engagement and efficacy. acs.org

Advanced Methodologies and Future Research Trajectories for Benzothiazepine Analog 10

Development of Innovative Assays for Comprehensive Activity Profiling

To fully understand the biological effects of Benzothiazepine (B8601423) analog 10, a suite of innovative and high-throughput assays is essential. These go beyond traditional binding assays to provide a dynamic picture of the compound's functional impact.

Initial characterization often involves established methods like Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) to quantify binding affinity and specificity to its primary target. nih.gov However, for a nuanced understanding, more sophisticated assays are required. For instance, if Benzothiazepine analog 10 is designed to target calcium channels, as is common for this class of compounds, specialized assays to measure its effect on specific channel subtypes and their functional consequences are critical. acs.org

A key area of development is cell-based functional assays. These can range from measuring changes in intracellular ion concentrations using fluorescent probes to high-content screening (HCS) that visualizes multiple cellular parameters simultaneously. For example, novel 1,4-benzothiazepines have been evaluated for their ability to stabilize Ryanodine Receptor 2 (RyR2) and stimulate SERCA2a activity using assays that measure ATP hydrolysis and calcium leak in cardiac microsomes and heart cells. acs.org

Furthermore, permeability assays are crucial for early preclinical assessment. The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to predict passive diffusion across the blood-brain barrier, a critical parameter for compounds targeting the central nervous system. acs.org

Table 1: Innovative Assay Methodologies for this compound

| Assay Type | Purpose | Example Application |

| High-Content Screening (HCS) | Multiparametric analysis of cellular responses (e.g., cytotoxicity, apoptosis, morphological changes). | Simultaneously assess neuroprotective effects and potential off-target cytotoxicity in neuronal cell cultures. |

| Receptor Binding & Activity Assays | Determine binding affinity (Ki) and functional activity (EC50/IC50) at specific molecular targets. | Quantify the compound's potency as a modulator of GABAA receptor subtypes or calcium channels. nih.govnih.gov |

| Permeability Assays (e.g., PAMPA) | Evaluate the ability of the compound to cross biological membranes like the blood-brain barrier. | Predict CNS penetration for potential neuropharmacological applications. acs.org |

| Specialized Functional Assays | Measure specific biological activities related to the therapeutic target. | Assess RyR2 stabilization and SERCA2a activation for potential application in heart failure. acs.org |

| Metabolite Analysis Assays | Detect and quantify the compound and its metabolites in biological samples (e.g., blood, urine). | Essential for pharmacokinetic studies and understanding the compound's metabolic fate. nih.gov |

Integration of Multi-Omics Data for Deeper Understanding of this compound Action

To decipher the complex biological impact of this compound, a systems pharmacology approach is indispensable. This involves the integration of various "omics" data sets—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic model of the drug's mechanism of action. nih.govpharmalex.com

Multi-omics analysis can reveal downstream effects of the primary drug-target interaction, identify potential biomarkers for efficacy, and uncover unexpected off-target effects. frontiersin.org For instance, by analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with this compound, researchers can map the signaling pathways that are modulated. nih.gov This approach can help repurpose drug candidates by identifying molecular mechanisms that overlap with other diseases. frontiersin.org

Deep learning frameworks are being developed to integrate these complex, multi-level datasets. nih.gov Such computational methods can predict a drug's effect on the proteome, even in uncharacterized cell types, facilitating compound screening and a deeper understanding of its systems-level impact. nih.govmdpi.com This integrated view is crucial for moving beyond a single-target-single-disease paradigm and understanding the full biological context of the compound's activity. pharmalex.com

Advancements in Drug Delivery Systems for Enhanced Preclinical Application

The therapeutic potential of this compound can be significantly enhanced through advanced drug delivery systems (DDS). nih.gov These technologies aim to improve the compound's solubility, stability, and pharmacokinetic profile, ensuring it reaches the target site in the body at an effective concentration while minimizing systemic exposure. nih.govscirp.org

Nanotechnology-based carriers are at the forefront of DDS innovation. openaccessjournals.com Depending on the therapeutic goal, this compound could be encapsulated in:

Liposomes: Vesicles that can carry both hydrophilic and hydrophobic drugs, potentially reducing toxicity and altering biodistribution. scirp.orgopenaccessjournals.com

Polymeric Nanoparticles: Made from biodegradable polymers, these can be engineered for controlled, sustained release of the drug over time. nih.govopenaccessjournals.com

Dendrimers: Highly branched, well-defined macromolecules that offer precise control over drug loading and release. openaccessjournals.com

Another promising area is stimuli-responsive DDS, which release their payload in response to specific physiological triggers like pH or temperature changes at the disease site. nih.govopenaccessjournals.com For cancer therapy, hyaluronic acid-based nanocarriers could be used to target receptors that are overexpressed on tumor cells. nih.gov These advanced formulations are critical for optimizing the therapeutic index of this compound in preclinical models. marketresearchfuture.comresearchgate.net

Exploration of Novel Therapeutic Indications Beyond Initial Disease Focus

The benzothiazepine scaffold is a "privileged structure" known to interact with multiple biological targets, suggesting that this compound may have therapeutic applications beyond its initial intended use. researchgate.net Exploring these novel indications, or "drug repositioning," is a key strategy in modern drug development.

Benzodiazepine (B76468) and benzothiazepine derivatives have been investigated for a wide range of conditions, including:

Neurodegenerative Diseases: Certain 4,1-benzothiazepine analogs have shown neuroprotective actions in models of stroke and neurodegeneration by modulating intracellular calcium. nih.gov

Cancer: Various 1,5-benzothiazepine (B1259763) derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as liver and prostate cancer. chemrevlett.commdpi.com

Infectious Diseases: The benzothiazepine core has been incorporated into molecules with antibacterial, antifungal, and even anti-HIV activity. chemrevlett.comeurjchem.com

Depression: As the GABAergic system is implicated in depression, novel benzodiazepine analogs are being explored for their antidepressant potential. mdpi.com

Systematic screening of this compound against diverse panels of biological targets and in various disease models can uncover these new therapeutic opportunities, maximizing the value of the compound.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmacology research and can be applied at multiple stages of the development of this compound. nih.govfrontiersin.org

Table 2: AI/ML Applications in Drug Development

| Application Area | Description | Relevance to this compound |

| Target Identification & Validation | AI algorithms can analyze biological data to predict and validate novel drug targets. | Identify secondary targets or patient populations most likely to respond to the analog. |

| De Novo Drug Design | Generative AI models can design novel molecules with desired properties from scratch. | Create next-generation analogs with improved potency or pharmacokinetic profiles. nih.govfrontiersin.org |

| Pharmacokinetic Prediction | ML models can predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritize analogs with favorable drug-like properties early in development, reducing costs. nih.gov |

| Clinical Trial Optimization | AI can help in designing more efficient clinical trials by identifying suitable patient cohorts from electronic health records. | If the analog progresses, AI could help stratify patients to improve trial success rates. frontiersin.orgnih.govresearchgate.net |

| Predictive Modeling | ML algorithms can build models to predict the likelihood of a patient receiving a certain prescription based on health data. | Understand prescribing patterns and potential for misuse if the analog belongs to a class with such risks. nih.govresearchgate.net |

By using AI to analyze complex datasets, researchers can make more informed decisions, from optimizing the molecular structure of this compound to predicting its clinical potential and identifying patients who are most likely to benefit. researchgate.net

Unaddressed Challenges and Emerging Opportunities in Benzothiazepine Analog Development

Despite the promise of the benzothiazepine scaffold, several challenges remain in the development of new analogs. A primary obstacle is ensuring the stability of the compound and protecting it from degradation in harsh physiological environments. nih.gov Another significant challenge is the potential for the development of counterfeit pharmaceuticals, which necessitates robust analytical methods for detection. nih.gov

From a development perspective, there is a continuous need for better and more predictive experimental models, especially for complex conditions like post-traumatic epilepsy or other neurological disorders. researchgate.net Furthermore, issues related to data reproducibility across different laboratories can hinder progress. researchgate.net

However, these challenges also present opportunities:

Green Chemistry: There is a growing focus on developing environmentally benign, efficient synthetic routes for 1,5-benzothiazepines to replace conventional methods that often result in poor yields. researchgate.netchemrevlett.com

Improved Pharmacokinetics: A major opportunity lies in designing analogs with better pharmacokinetic properties, such as improved solubility and metabolic stability, to enhance their therapeutic efficacy. nih.govresearchgate.net

Target Selectivity: For CNS-acting agents, a key goal is to design compounds that are highly selective for specific GABAA receptor subtypes to achieve desired therapeutic effects (e.g., anxiolysis) without unwanted side effects like sedation. nih.gov

Core Safety Information: Establishing a standardized "Development Core Safety Information" (DCSI) profile early in development can ensure consistent and clear communication of safety data as the compound progresses towards clinical trials. cioms.ch

Addressing these challenges through innovative chemistry, rigorous preclinical modeling, and strategic development planning will be paramount to realizing the full therapeutic potential of future candidates like this compound.

Q & A

Basic: What are the standard synthetic routes for Benzothiazepine analog 10, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves cyclization of precursors like 2-aminothiophenol with α-haloketones under basic conditions. For example, intermediate benzothiazepine rings can be functionalized via reactions with benzyl chloride or sodium hydride to introduce substituents . Optimization strategies include adjusting reaction temperature (e.g., 40°C for SnCl₂-mediated reductions), solvent polarity (DMSO for NaSH reactions), and catalyst loading. Yield improvements may require iterative purification using column chromatography or recrystallization .

Advanced: How can structure-activity relationship (SAR) studies guide the design of Benzothiazepine analogs with enhanced inhibitory activity?

Methodological Answer:

SAR analysis involves systematic modification of substituents (e.g., benzylsulfanyl or chloro groups at positions 4 and 7) and evaluating their impact on target binding. For example, replacing electron-withdrawing groups with electron-donating moieties can alter STEP phosphatase inhibition . Use in vitro enzyme assays (IC₅₀ determination) paired with molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity trends. Cross-validate findings with in vivo models to assess bioavailability .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups and confirms ring substitution patterns.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns and UV detection.

- Mass Spectrometry (MS): ESI-MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves stereochemistry for chiral centers .

Advanced: What computational approaches predict the binding affinity of Benzothiazepine analogs to target proteins?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Analyze ligand-protein stability under physiological conditions (e.g., GROMACS software).

- Quantum Mechanical (QM) Calculations: Evaluate electron density maps for binding site interactions.

- QSAR Models: Use topological descriptors (e.g., LogP, polar surface area) to predict activity. Validate with experimental IC₅₀ values and docking scores (e.g., Glide SP/XP) .

Basic: How should researchers screen Benzothiazepine analogs for initial biological activity?

Methodological Answer:

- In Vitro Assays: Test against target enzymes (e.g., DEN-2 NS2B/NS3 protease) using fluorogenic substrates.

- Cell-Based Models: Evaluate cytotoxicity (MTT assay) and IC₅₀ in cancer cell lines (e.g., HepG2).

- Antimicrobial Screening: Use disk diffusion assays against Gram-positive/negative bacteria .

Advanced: How can discrepancies between in vitro and in vivo efficacy data be resolved?

Methodological Answer:

- Pharmacokinetic Studies: Measure plasma half-life, Cₘₐₓ, and bioavailability via LC-MS/MS.

- Metabolite Identification: Use hepatic microsomes to assess metabolic stability.

- Formulation Adjustments: Improve solubility via salt formation (e.g., mesilate derivatives) or nanoemulsion delivery .

Basic: What safety protocols are critical when handling reactive intermediates during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles.

- Ventilation: Use fume hoods for reactions involving HCl or SnCl₂.

- Waste Disposal: Neutralize acidic/byproducts before disposal .

Advanced: What strategies enhance the solubility and bioavailability of Benzothiazepine analogs?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable esters (e.g., methyl/ethyl esters) to improve membrane permeability.

- Co-Crystallization: Use co-formers like nicotinic acid to enhance aqueous solubility.

- Lipid-Based Formulations: Develop nanoemulsions or liposomes for oral delivery .